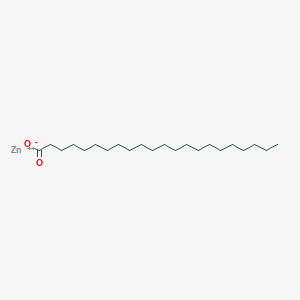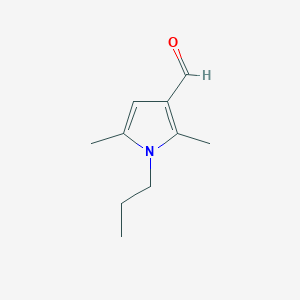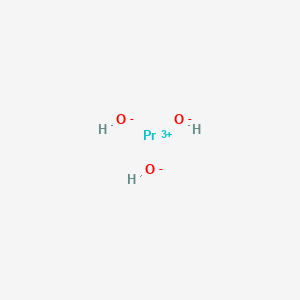
氢氧化镨
描述
Praseodymium trihydroxide is a compound that can be synthesized through various chemical routes. It is a precursor to other praseodymium compounds and can be converted into praseodymium oxide (Pr6O11) nanorods after calcination at high temperatures. The hydroxide form of praseodymium is of interest due to its potential applications in catalysis and materials science .
Synthesis Analysis
The synthesis of praseodymium compounds has been explored through different methods. Nanocrystalline praseodymium oxide, which is closely related to the hydroxide, has been prepared using a novel precipitation route involving praseodymium nitrate and triethylenetetramine with polyethylene glycol (PEG) . Praseodymium hydroxide nanorods were synthesized using a two-step approach starting from metallic praseodymium to form praseodymium chloride, which then reacted with KOH solution . Additionally, praseodymium superhydrides were synthesized under megabar pressures in laser-heated diamond anvil cells, demonstrating the versatility of praseodymium chemistry under extreme conditions .
Molecular Structure Analysis
The molecular structure of praseodymium compounds varies depending on the synthesis method and conditions. For instance, praseodymium oxide obtained via thermal decomposition of praseodymium acetate has been shown to form in cubic phase with uniform sphere-like shapes at certain temperatures . The praseodymium hydrogenselenite compound, Pr2(HSeO3)2(SeO3)2, has been characterized with an orthorhombic symmetry and a layered structure interconnected by hydrogen bonding .
Chemical Reactions Analysis
Praseodymium compounds participate in various chemical reactions. For example, praseodymium(III) anchored on CoFe2O4 magnetic nanoparticles has been used as an efficient heterogeneous magnetic nanocatalyst for the synthesis of polyhydroquinoline and 2,3-dihydroquinazolin-4(1H)-one derivatives . The photocatalytic properties of praseodymium oxide have been investigated for the degradation of organic contaminants under ultraviolet light irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of praseodymium compounds are influenced by their synthesis and molecular structure. Praseodymium oxide nanorods exhibit superior catalytic activity for CO oxidation when gold is loaded onto their surface . The optical properties of praseodymium oxide nanostructures have been studied, showing that the morphology and particle size can dramatically affect their photocatalytic activity . The thermal decomposition of praseodymium acetate in different gas atmospheres has been shown to affect the kinetics of intermediate product formation and the activity of the final product as a catalyst .
科学研究应用
光催化性能:氧化镨纳米结构表现出显着的光催化活性,可用于环境应用,如在紫外线下降解有机污染物 (Zinatloo-Ajabshir 和 Salavati‐Niasari,2015 年).
光学和激光应用:掺镨材料表现出独特的光学性能,使其适用于激光应用,包括可见光发射和红外吸收 (R. S. Rana 和 F. W. Kaseta,1983 年).
催化活性:氢氧化镨和氧化镨纳米棒,特别是与金结合时,对一氧化碳氧化表现出优异的催化活性 (P. Huang 等人,2006 年).
半导体技术:氧化镨薄膜因其高介电性能而被用于半导体技术中,这在金属-氧化物-半导体电容器中是有益的 (R. Nigro 等人,2003 年).
缓蚀:氢氧化镨化合物,如 4-羟基肉桂酸镨,已显示出在各种系统中抑制腐蚀的有效性 (N. Nam 等人,2014 年).
超导研究:氢化镨已被研究其超导特性,有助于了解高温超导体 (Di Zhou 等人,2019 年).
电致发光器件:氢氧化镨配合物已用于有机电致发光器件中,提供了对发光机制的见解以及在显示技术中的潜在应用 (Z. Hong 等人,2001 年).
α-氨基腈的合成:三氟甲磺酸镨已被确定为合成 α-氨基腈(一种药物中的关键成分)的有效催化剂 (S. De 和 R. Gibbs,2005 年).
固体聚合物电解质:三氟甲磺酸镨已被探索用作固体聚合物电解质中的掺杂剂,影响其电化学、形态和热性能 (R. Alves 等人,2019 年).
未来方向
Praseodymium hydroxide, as a hydroxyl- and O vacancy-rich support can promote the dispersion and stabilization of Au species, thus providing useful concepts for the design and preparation of active and stable catalysts for heterogeneous catalysis . Another study shows that praseodymium hydroxide nanorods exhibit superior catalytic activity for CO oxidation .
属性
IUPAC Name |
praseodymium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Pr/h3*1H2;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGIGTLMMBTXIY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936978 | |
| Record name | Praseodymium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.930 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium hydroxide | |
CAS RN |
16469-16-2 | |
| Record name | Praseodymium trihydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium hydroxide (Pr(OH)3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium hydroxide (Pr(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praseodymium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



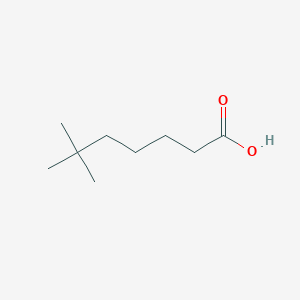


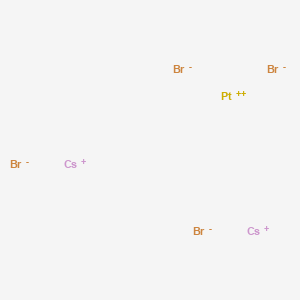
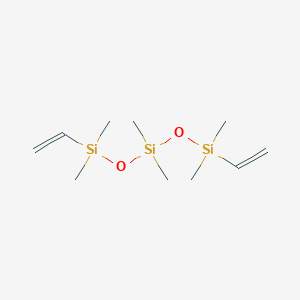
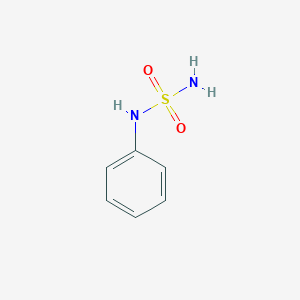

![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)




